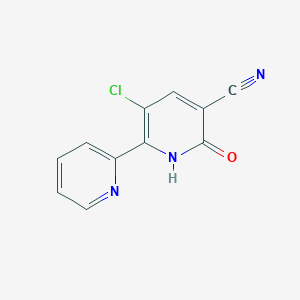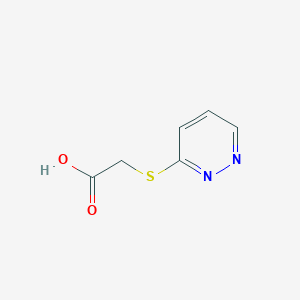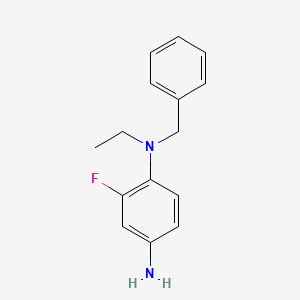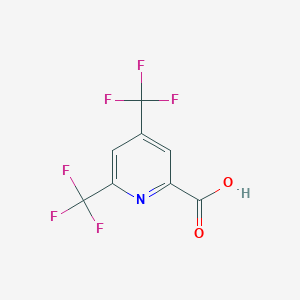
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid
Descripción general
Descripción
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of significant research. For instance, a two-step, one-pot synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates has been described .Molecular Structure Analysis
The molecular structure of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid is characterized by the presence of two trifluoromethyl groups and a pyridine moiety .Chemical Reactions Analysis
Trifluoromethylpyridines, including 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been used as intermediates in the synthesis of several crop-protection products . They have also been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid are influenced by the presence of the trifluoromethyl groups and the pyridine moiety. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds .Aplicaciones Científicas De Investigación
Catalytic Applications
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid has been explored in the field of catalysis. For instance, related compounds like 2,4-bis(trifluoromethyl)phenylboronic acid have been found effective in catalyzing dehydrative amidation between carboxylic acids and amines, indicating potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Organic Synthesis
In organic synthesis, this compound's derivatives have been used for selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. This process enables the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid have been synthesized for biological evaluations. For example, novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues were synthesized and evaluated for their antibacterial and antifungal activities (Jha & Ramarao, 2017).
Luminescence Studies
This compound has also found application in luminescence studies. Boratriazines, synthesized from related compounds, have shown promising results in inducing luminescence through boron incorporation, suggesting potential in optoelectronics (Yousaf et al., 2017).
Polymer Science
Furthermore, 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid derivatives have been utilized in polymer science. They have been involved in the synthesis of soluble and thermally stable polyimides, indicating their utility in advanced material science (Zhuo et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, pyridine-based ligands, including derivatives of 4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid, have been synthesized for creating complex molecular structures. This is indicative of its potential in the design of advanced molecular assemblies (Schubert & Eschbaumer, 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)3-1-4(6(16)17)15-5(2-3)8(12,13)14/h1-2H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBWSFCHRAYUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(trifluoromethyl)-2-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



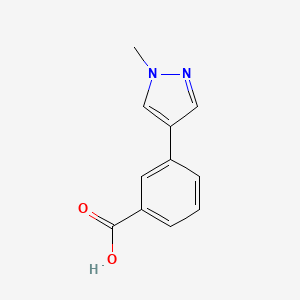
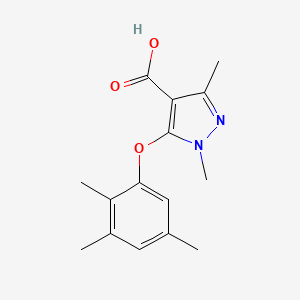
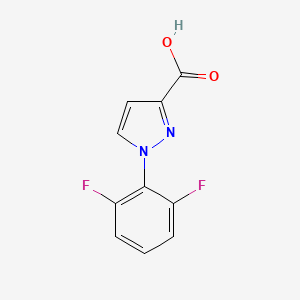
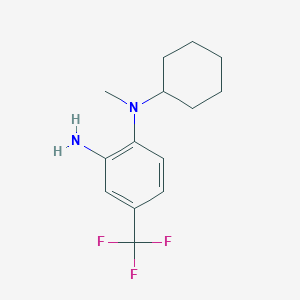
![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)
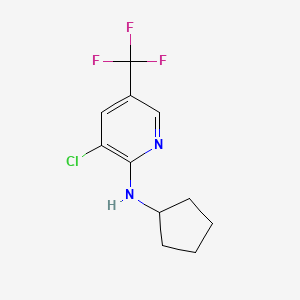
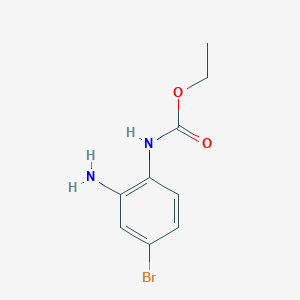

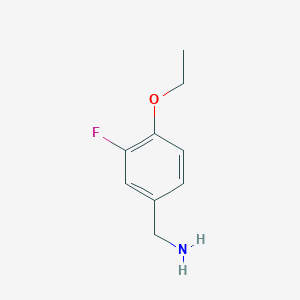
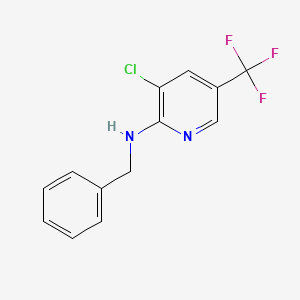
![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)
